1-(2-Bromophenyl)-N-methylmethanesulfonamide
Overview
Description
1-(2-Bromophenyl)-N-methylmethanesulfonamide is an organic compound characterized by a bromophenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromophenyl)-N-methylmethanesulfonamide can be synthesized through several synthetic routes. The reaction conditions typically require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise control over temperature and pressure. The use of continuous flow chemistry can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromophenyl)-N-methylmethanesulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium methoxide (NaOCH₃) under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-bromobenzoic acid.
Reduction: Production of 2-bromobenzylamine.
Substitution: Generation of various substituted methanesulfonamides.
Scientific Research Applications
1-(2-Bromophenyl)-N-methylmethanesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its pharmacological effects and potential use in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism of action depends on the context in which the compound is used and requires further research to fully elucidate.
Comparison with Similar Compounds
1-(2-Bromophenyl)-N-methylmethanesulfonamide is compared with other similar compounds to highlight its uniqueness:
2-Bromophenol: Similar bromophenyl group but lacks the methanesulfonamide moiety.
N-Methylmethanesulfonamide: Similar methanesulfonamide group but lacks the bromophenyl group.
2-Bromoacetophenone: Contains a bromophenyl group and a ketone group but lacks the methanesulfonamide moiety.
Properties
IUPAC Name |
1-(2-bromophenyl)-N-methylmethanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWEYPDYJFBBVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=CC=C1Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.